N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
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Overview
Description
This compound is characterized by its unique structure, which includes a diethylamino group, a tetrafluorophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-(diethylamino)benzaldehyde, which is then reacted with 2,3,5,6-tetrafluorophenol to form an intermediate. This intermediate is further reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino and tetrafluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the tetrafluorophenoxy group may enhance the compound’s binding affinity and stability. The furan ring can participate in various biochemical pathways, contributing to the compound’s overall activity. These interactions can modulate cellular processes and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
- N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-dichlorophenoxy)methyl]-2-furamide
Uniqueness
N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is unique due to the presence of the tetrafluorophenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it more effective in its applications compared to similar compounds.
Properties
Molecular Formula |
C22H20F4N2O3 |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H20F4N2O3/c1-3-28(4-2)14-7-5-13(6-8-14)27-22(29)18-10-9-15(31-18)12-30-21-19(25)16(23)11-17(24)20(21)26/h5-11H,3-4,12H2,1-2H3,(H,27,29) |
InChI Key |
YROFIQQECYGMJN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
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